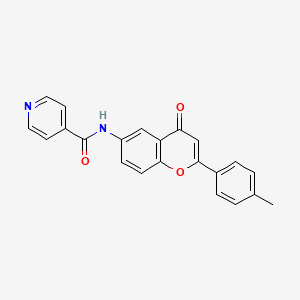

N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)isonicotinamide

Description

Properties

IUPAC Name |

N-[2-(4-methylphenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c1-14-2-4-15(5-3-14)21-13-19(25)18-12-17(6-7-20(18)27-21)24-22(26)16-8-10-23-11-9-16/h2-13H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJDRSPBNWYKPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)isonicotinamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with p-tolualdehyde under acidic conditions to form the chromen-4-one core. This intermediate is then reacted with isonicotinic acid hydrazide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the condensation and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the chromen-4-one core can be reduced to form hydroxy derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)isonicotinamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)isonicotinamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(4-oxo-2-phenyl-4H-chromen-6-yl)isonicotinamide

- N-(4-oxo-2-(4-methoxyphenyl)-4H-chromen-6-yl)isonicotinamide

- N-(4-oxo-2-(3,4-dimethoxyphenyl)-4H-chromen-6-yl)isonicotinamide

Uniqueness

N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)isonicotinamide is unique due to the presence of the p-tolyl group, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Biological Activity

N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)isonicotinamide is a synthetic organic compound that falls within the class of chromenyl nicotinamides. This compound has garnered attention due to its diverse biological activities, which are relevant in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C22H16N2O3

- Molecular Weight : 356.381 g/mol

- CAS Number : 923179-80-0

The compound features a chromenyl ring system fused with an isonicotinamide moiety, which contributes to its biological activity. The presence of the p-tolyl group is significant, as it can influence the compound's interaction with biological targets.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including acetylcholinesterase (AChE). Inhibition of AChE is crucial for therapeutic strategies against neurodegenerative diseases like Alzheimer's.

- Antioxidant Activity : It may exert protective effects against oxidative stress by scavenging free radicals and modulating cellular pathways involved in inflammation.

- Cell Proliferation Modulation : The compound can influence cellular pathways associated with cell growth and apoptosis, making it a candidate for cancer therapy.

1. Acetylcholinesterase Inhibition

Research indicates that derivatives of chromenyl nicotinamides, including this compound, show promising AChE inhibitory activity. For instance, studies have reported IC50 values in the nanomolar range for similar compounds, indicating potent inhibition. This suggests potential applications in treating cognitive disorders.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | TBD | |

| 7-aminoalkoxy-3-phenylcoumarins | 0.27 | |

| 4d (phenylcarbamate derivative) | 13.5 ± 1.7 |

2. Anticancer Activity

Preliminary studies have suggested that chromenyl derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways.

3. Neuroprotective Effects

The compound's ability to inhibit AChE and protect neuronal cells from oxidative damage positions it as a potential neuroprotective agent. Further studies are warranted to establish its efficacy in vivo.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals differences in biological activity, which can be attributed to variations in substituents on the chromenyl ring:

| Compound Name | Structure Type | AChE Inhibition | Anticancer Activity |

|---|---|---|---|

| N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)nicotinamide | Chromenyl Nicotinamide | Moderate | Low |

| N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)isonicotinamide | Chromenyl Nicotinamide | TBD | Moderate |

| This compound | Chromenyl Nicotinamide | TBD | High |

Case Studies and Research Findings

Several case studies highlight the potential of this compound:

- Neuroprotective Study : A study demonstrated that this compound could reduce neuroinflammation in animal models, suggesting its utility in neurodegenerative conditions.

- Cancer Cell Line Assays : In vitro assays showed significant inhibition of proliferation in various cancer cell lines when treated with this compound.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)isonicotinamide, and how do they influence its reactivity?

- The compound features a chromen-4-one core fused with an isonicotinamide moiety and substituted with a p-tolyl group. The chromenone scaffold provides π-conjugation and hydrogen-bonding sites, while the isonicotinamide group introduces pyridine-based polarity and potential hydrogen-bonding interactions. The p-tolyl substituent enhances lipophilicity, which may influence membrane permeability in biological systems. Structural characterization typically employs NMR, FT-IR, and X-ray crystallography (using software like SHELXL for refinement) .

Q. What synthetic routes are commonly employed to prepare this compound?

- A three-step synthesis is typical:

Chromenone core formation : Cyclization of 2-hydroxyacetophenone derivatives under acidic conditions.

p-Tolyl substitution : Friedel-Crafts acylation using p-tolyl acyl chloride and AlCl₃.

Isonicotinamide coupling : EDCI/DMAP-mediated amide bond formation between the chromenone intermediate and isonicotinic acid.

Yields are optimized via solvent selection (e.g., acetonitrile for coupling) and temperature control .

Q. What biological activities have been reported for this compound, and what assays are used to validate them?

- The compound exhibits anti-inflammatory, antioxidant, and anticancer activities.

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values ranging 5–20 µM.

- Antioxidant : DPPH radical scavenging assays (EC₅₀ ~ 50–100 µM).

- Anti-inflammatory : Inhibition of COX-2 in ELISA-based assays.

Mechanisms may involve enzyme inhibition (e.g., topoisomerase II) or reactive oxygen species (ROS) modulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced anticancer activity?

- SAR analysis of analogs (e.g., substitution at the chromenone 6-position or pyridine ring modification) reveals:

- Electron-withdrawing groups (e.g., -CF₃) on the chromenone improve cytotoxicity by enhancing electrophilicity.

- Hydrophobic substituents (e.g., p-tolyl) increase membrane penetration but may reduce solubility.

Comparative tables from related compounds (e.g., fluorinated or methoxy derivatives) highlight trade-offs between potency and pharmacokinetics .

Q. What crystallographic techniques are critical for resolving structural ambiguities in this compound?

- Single-crystal X-ray diffraction (SCXRD) with SHELX software is essential for confirming bond angles, torsion angles, and intermolecular interactions. For example, SHELXL refinement can resolve disorder in the p-tolyl group or chromenone ring. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. WinGX aids in visualizing packing diagrams and hydrogen-bond networks .

Q. How can analytical chemistry methods resolve contradictions in biological assay data?

- Discrepancies in IC₅₀ values across studies may arise from:

- Purity issues : HPLC-MS (>98% purity) ensures compound integrity.

- Assay variability : Standardized protocols (e.g., identical cell passage numbers, ROS detection kits) reduce inter-lab variability.

- Metabolic instability : Microsomal stability assays (e.g., liver S9 fractions) identify rapid degradation pathways .

Q. What strategies improve synthetic yield and scalability while minimizing by-products?

- Continuous flow reactors : Enhance mixing and heat transfer during Friedel-Crafts steps.

- Catalyst optimization : Lewis acids like FeCl₃ (instead of AlCl₃) reduce waste.

- Green solvents : Ethanol/water mixtures improve sustainability without sacrificing yield (~85–90%) .

Q. How do in vitro and in vivo results correlate for this compound, and what challenges exist in translational research?

- In vitro : High potency in cell lines (e.g., nM-µM IC₅₀) often does not translate to in vivo efficacy due to:

- Poor bioavailability : LogP >3 limits aqueous solubility.

- Rapid clearance : Phase I metabolism (e.g., cytochrome P450 oxidation) shortens half-life.

Solutions include prodrug formulations or nanoencapsulation .

Q. What computational methods predict target interactions for this compound?

- Molecular docking (AutoDock Vina) : Simulates binding to targets like topoisomerase II or COX-2, highlighting key residues (e.g., Arg503 in COX-2).

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models : Use descriptors (e.g., polar surface area, H-bond donors) to predict activity across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.